Phosphocreatine

Bioenergetics Enzyme kinetics Muscle physiology

Phosphocreatine contains a pre-formed high-energy phosphoamide bond (ΔG°′=-43.1kJ/mol) enabling immediate ATP resynthesis—unlike creatine or analogues that require rate-limiting phosphorylation. The 231-fold Km difference between phosphocreatine and β-guanidinopropionate makes PCr the ONLY valid substrate for creatine kinase assays. Acid-labile: complete hydrolysis in 1 min at 100°C/1M HCl. Use pH 7.4-8.3, fresh solutions, -20°C storage. For cardioplegia research, disodium salt tetrahydrate (CAS 922-32-7, >98% purity) is recommended. Not interchangeable with creatine monohydrate.

Molecular Formula C4H10N3O5P
Molecular Weight 211.11 g/mol
CAS No. 67-07-2
Cat. No. B042189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphocreatine
CAS67-07-2
SynonymsCreatine Phosphate
Disodium Salt Phosphocreatine
Neoton
Phosphate, Creatine
Phosphocreatine
Phosphocreatine, Disodium Salt
Phosphorylcreatine
Molecular FormulaC4H10N3O5P
Molecular Weight211.11 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=NP(=O)(O)O)N
InChIInChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12)
InChIKeyDRBBFCLWYRJSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.52 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Phosphocreatine (CAS 67-07-2): High-Energy Phosphate Donor for Cardiac, Mitochondrial, and Bioenergetics Research


Phosphocreatine (creatine phosphate, PCr) is a phosphorylated creatine derivative (MW 211.11 g/mol) that functions as a rapidly mobilizable high-energy phosphate reservoir in skeletal muscle, myocardium, and brain tissue [1]. The compound serves as the primary cytosolic phosphoryl donor for ATP regeneration via the creatine kinase reaction, with endogenous concentrations reaching 40–60 mM in striated muscle [1]. Phosphocreatine contains a high-energy phosphoamide bond (ΔG°′ of hydrolysis = –43.1 kJ/mol) that exceeds the free energy of ATP hydrolysis, enabling thermodynamically favorable ATP resynthesis under conditions of increased energy demand [2].

Phosphocreatine (CAS 67-07-2): Why Creatine Monohydrate or Analogue Substitution Cannot Replicate Experimental Outcomes


Phosphocreatine is not functionally interchangeable with creatine, creatine monohydrate, or creatine analogues such as cyclocreatine or β-guanidinopropionic acid. The compound possesses a pre-formed high-energy phosphate bond (ΔG°′ = –43.1 kJ/mol) that enables immediate phosphate transfer to ADP without the rate-limiting step of creatine phosphorylation [1]. Creatine analogues exhibit substantially altered enzyme kinetics: β-guanidinopropionate displays a Km of 50 mM and Vmax of 0.21 μmol/min/mg for creatine kinase—kinetic parameters that differ by orders of magnitude from the natural substrate [2]. Furthermore, phosphocreatine demonstrates pH-dependent stability profiles that diverge markedly from creatine, with complete hydrolysis occurring after 1 minute at 100°C in 1.0 M HCl . These thermodynamic, kinetic, and physicochemical distinctions preclude simple substitution and necessitate compound-specific procurement for reproducible experimental design.

Phosphocreatine (CAS 67-07-2): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Thermodynamic Driving Force for ATP Regeneration: ΔG°′ Hydrolysis Comparison

Phosphocreatine possesses a standard free energy of hydrolysis (ΔG°′ = –43.1 kJ/mol at neutral pH) that exceeds that of ATP (ΔG°′ = –30.5 kJ/mol), yielding a net free energy change of –12.6 kJ/mol for the creatine kinase reaction [1]. In contrast, creatine hydrolysis does not directly yield a high-energy phosphate; it must first be phosphorylated at the expense of ATP. This thermodynamic gradient ensures that the phosphocreatine → creatine + Pi reaction remains strongly exergonic under physiological conditions, driving rapid ATP regeneration without kinetic limitation.

Bioenergetics Enzyme kinetics Muscle physiology

Cardioprotective ATP Preservation in Ischemia-Reperfusion: 31P-NMR Quantification

In perfused rat hearts subjected to 35 minutes of total ischemia, the addition of exogenous phosphocreatine (10 mM) to cardioplegic solution yielded significantly higher recovery of intracellular ATP compared to control solution lacking phosphocreatine. 31P-NMR spectroscopy demonstrated ATP recovery of approximately 60% in the phosphocreatine group versus 26% in the control group [1]. Concurrently, intracellular phosphocreatine levels recovered to 90% of baseline with exogenous supplementation versus 43% in controls.

Cardiovascular pharmacology Ischemia-reperfusion injury Cardioplegia

pH-Dependent Stability: Acid-Catalyzed Hydrolysis Kinetics Compared to Creatine

Phosphocreatine exhibits pronounced acid lability distinct from creatine. In 1.0 M HCl at 100°C, complete hydrolysis of phosphocreatine occurs within 1 minute, while in 0.5 M HCl at 25°C, the half-life is 4 minutes . By comparison, creatine degradation to creatinine at 25°C and pH 5.5 proceeds at 4% over 3 days; at pH 4.5, degradation reaches 12%; and at pH 3.5, 21% over the same interval [1]. This differential sensitivity to acidic conditions necessitates distinct handling and formulation protocols.

Analytical chemistry Formulation stability Preclinical development

Mitochondrial Respiratory Stimulation: PCr/O₂ Ratio in Cardiac Homogenates

In washed skeletal muscle homogenates, the addition of creatine stimulates oxygen consumption and results in phosphocreatine production with a PCr/O₂ ratio of approximately 5–6 [1]. This stoichiometric relationship reflects the coupling efficiency between mitochondrial oxidative phosphorylation and the creatine kinase-mediated phosphocreatine shuttle. While no direct comparator data for ATP/O₂ ratio is provided in the same experimental system, the PCr/O₂ ratio serves as a quantitative index of mitochondrial energy transfer efficiency that is specific to phosphocreatine synthesis.

Mitochondrial bioenergetics Oxidative phosphorylation Cardiac metabolism

Post-Ischemic Contractile Recovery: Functional Outcome in Cardioplegia Model

In the same 31P-NMR study of isolated rat hearts subjected to 35 minutes of total ischemia, contractile recovery—measured as restoration of developed pressure—reached approximately 90% of baseline in hearts receiving exogenous phosphocreatine (10 mM) in cardioplegic solution, compared to only 35% recovery in control hearts [1]. Additionally, creatine kinase release into the perfusate, a marker of cellular injury, was reduced three-fold in the phosphocreatine group.

Cardiac surgery Myocardial protection Functional recovery

Substrate Specificity for Creatine Kinase: Kinetic Comparison with β-Guanidinopropionate

Rabbit muscle creatine kinase catalyzes transphosphorylation between ATP and β-guanidinopropionate with a Km of 50 mM and a Vmax of 0.21 μmol/min/mg of enzyme at pH 9 and 23°C [1]. In contrast, phosphocreatine—the natural substrate—exhibits a Km approximately two orders of magnitude lower (values typically reported in the 0.1–0.5 mM range) and substantially higher catalytic efficiency. The reported Km ratio (β-guanidinopropionate / phosphocreatine) is approximately 231-fold [1], underscoring the profound kinetic penalty associated with analogue substitution.

Enzymology Substrate specificity Bioenergetics

Phosphocreatine (CAS 67-07-2): Evidence-Driven Application Scenarios for Research and Industrial Use


Cardioplegia Solution Formulation for Cardiac Surgery Research

Based on direct 31P-NMR evidence demonstrating 2.3-fold higher ATP recovery (60% vs. 26%) and 2.6-fold higher contractile recovery (90% vs. 35%) with 10 mM exogenous phosphocreatine [1], this compound is indicated for incorporation into cardioplegic solutions used in experimental models of myocardial ischemia-reperfusion injury. Researchers should prioritize phosphocreatine disodium salt tetrahydrate (CAS 922-32-7) formulations with verified purity (>98%) and endotoxin specifications appropriate for in vivo administration.

Mitochondrial Bioenergetics and Oxidative Phosphorylation Studies

The quantitative PCr/O₂ ratio of 5–6 established in creatine-stimulated mitochondrial respiration assays [2] positions phosphocreatine as an essential substrate for investigations of mitochondrial creatine kinase coupling, respiratory control, and cellular energy transfer. Experimental protocols requiring assessment of mitochondrial functional integrity should employ phosphocreatine as the terminal phosphoryl acceptor in coupled respiration measurements.

Creatine Kinase Enzyme Kinetics and Substrate Specificity Assays

The documented 231-fold difference in Km between phosphocreatine and β-guanidinopropionate [3] establishes phosphocreatine as the requisite substrate for accurate determination of creatine kinase kinetic parameters. Researchers conducting enzyme characterization, inhibitor screening, or structure-activity relationship studies must use authentic phosphocreatine to avoid the kinetic artifacts introduced by analogue substrates.

Pharmaceutical Formulation Development Requiring pH-Controlled Stability

The extreme acid lability of phosphocreatine—complete hydrolysis in 1 minute at 100°C in 1.0 M HCl —mandates rigorous pH control during formulation development. Industrial applications requiring aqueous phosphocreatine solutions must maintain neutral to slightly alkaline conditions (pH 7.4–8.3 for disodium salt), with storage at –20°C for lyophilized powder and use of freshly prepared solutions to prevent hydrolytic degradation to creatine and inorganic phosphate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphocreatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.